3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its chemical structure is characterized by a cyano group and a phthalazin derivative, which are known for their diverse biological activities. The compound is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure.
This compound falls under the category of pharmaceutical intermediates and heterocyclic compounds. Its structural features suggest potential applications in drug development, particularly in targeting specific biological pathways.
The synthesis of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves multiple steps, typically starting from commercially available precursors. One method includes the reaction of 3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with a coupling agent such as HBTU (Hepes-Bis(2-hydroxyethyl)urea) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction proceeds under controlled conditions to yield the desired product .
The reaction conditions are critical for achieving high yields. For instance, a reported yield of 55% was obtained by stirring the reaction mixture at room temperature for 48 hours, followed by solvent extraction and purification through reverse-phase high-performance liquid chromatography (HPLC) .
The molecular formula of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is , indicating a molecular weight of approximately 280.28 g/mol. The compound features a phthalazin core with substituents that include a cyano group and a benzamide moiety.
The InChI key for this compound is SMTOXWLLFHAPOD-UHFFFAOYSA-N, which can be used for database searches to find related compounds or literature . The structural representation highlights the arrangement of atoms and functional groups that contribute to its chemical properties.
The compound can participate in various chemical reactions typical for amides and heterocycles. Notably, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids. Additionally, nucleophilic substitutions can occur at the cyano group, potentially leading to derivatives with enhanced biological activity.
Experimental conditions such as temperature, solvent choice, and reaction time significantly influence the outcome of these reactions. The stability of the phthalazin ring under different pH conditions is also an essential factor to consider during synthesis and application .
The mechanism of action for compounds like 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide often involves interaction with biological targets such as enzymes or receptors. Given its structural features, it may inhibit specific enzymatic pathways or modulate receptor activity.
Research indicates that similar compounds demonstrate inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This suggests potential applications in cancer therapy where targeting DNA repair pathways can enhance the efficacy of chemotherapeutic agents .
The compound is typically presented as a solid at room temperature, with a melting point reported between 82°C and 84°C . Its solubility characteristics are essential for formulation purposes in pharmaceutical applications.
Key chemical properties include stability under various pH levels and reactivity towards nucleophiles due to the presence of functional groups like cyano and amide. The purity of synthesized compounds often exceeds 98%, making them suitable for research and development purposes .
The primary applications of 3-cyano-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide lie within medicinal chemistry and pharmacology. Its potential use as an anticancer agent through PARP inhibition highlights its significance in drug discovery efforts aimed at developing novel therapeutic strategies against resistant cancer types. Additionally, its unique structural properties make it a candidate for further research into other biological activities such as antimicrobial or anti-inflammatory effects .
The 3-methyl-3,4-dihydrophthalazin-1(2H)-one core represents a privileged scaffold in medicinal chemistry, particularly for poly(ADP-ribose) polymerase (PARP) inhibitor development [5] [9]. Modern synthetic approaches leverage multicomponent reactions (MCRs) for efficient assembly:
Core Formation Mechanism: The phthalazinone ring is typically constructed via a one-pot condensation involving phthalic anhydride derivatives, hydrazines, and aldehydes. For 3-methyl derivatives, methylhydrazine serves as the key precursor, enabling direct introduction of the N3-methyl group during heterocyclization [5] [9]. The reaction proceeds through nucleophilic attack of hydrazine on anhydride carbonyls, followed by intramolecular dehydration and aromatization.
Solvent and Catalyst Optimization: Recent studies demonstrate that ethanol-water (1:1) mixtures at 70°C with piperidine catalyst achieve >85% yield of 3-methylphthalazinone intermediates. This bifunctional solvent system balances reactant solubility and dehydration kinetics [5].
Table 1: Optimization Parameters for Phthalazinone Core Synthesis
Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | Ethanol | 70 | 12 | 38 |
Piperidine | Ethanol/Water (1:1) | 70 | 6 | 85 |
InCl₃ | Ethanol/Water (1:1) | 40 (ultrasound) | 0.33 | 92 |
TEBA | Toluene | 110 | 8 | 67 |
The 3-cyanobenzamide moiety is introduced through regioselective N-alkylation of the phthalazinone N1 position, followed by amide coupling:
Mannich-Type Aminomethylation: The phthalazinone nitrogen undergoes electrophilic amination using formaldehyde and substituted anilines. For the target compound, 3-aminomethylation is achieved with paraformaldehyde and 3-cyanobenzylamine in dioxane at 90°C, yielding the 1-((3-cyanobenzyl)methyl)phthalazinone precursor [4]. Alternative pathways employ 1-(chloromethyl)phthalazinones reacted with 3-cyanobenzoic acid under phase-transfer conditions (tetrabutylammonium bromide/dichloromethane/aqueous NaOH).
Carbodiimide-Mediated Amidation: The key benzamide bond forms via coupling of 1-(aminomethyl)-3-methylphthalazin-4(1H)-one with 3-cyanobenzoic acid. Optimal conditions use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide at 0-5°C, gradually warming to room temperature over 12 hours. This protocol suppresses epimerization and minimizes racemization [3] [4]. Critical parameters include:
Selective installation of the cyanomethylbenzamide group requires precise catalytic control:
Lewis Acid Catalysis: Indium(III) chloride (20 mol%) in aqueous ethanol enables regioselective N1-alkylation over competing O-alkylation or N2-alkylation pathways. The hard-soft acid-base principle governs selectivity, where In³⁺ coordinates preferentially with the phthalazinone carbonyl oxygen, activating the N1 position for nucleophilic attack [2] [5]. This method achieves >95% regioselectivity confirmed via nuclear magnetic resonance spectroscopy.
Phase-Transfer Catalysis: For halomethyl intermediates, benzyltriethylammonium chloride (5 mol%) under Schotten-Baumann conditions (dichloromethane/10% sodium hydroxide) facilitates interfacial reactions. The catalyst transports hydroxide anions into the organic phase, deprotonating the phthalazinone N-H (pKa ≈ 8.5) and generating the nucleophilic anion [4].
Electronic Effects: The 3-cyano group on the benzoyl moiety enhances electrophilicity of the carbonyl carbon (Hammett σₘ = 0.56), accelerating amide bond formation by 3.7-fold compared to unsubstituted benzamide derivatives. Kinetic studies reveal second-order dependence with k₂ = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ in acetonitrile at 25°C [3].
Non-conventional energy sources significantly improve efficiency in critical steps:
Energy savings of ≈85% (calculated via E-factor reduction from 8.7 to 1.3)
Microwave-Promoted Amidation: Controlled microwave irradiation (150 W, 100°C, sealed vessel) completes the benzamide coupling in 15 minutes with 98% conversion versus 12 hours conventionally. Dielectric heating specifically accelerates the rate-limiting tetrahedral intermediate formation [5]. Empirical kinetics follow the Arrhenius equation with apparent Eₐ reduced from 72 kJ·mol⁻¹ (thermal) to 58 kJ·mol⁻¹ (microwave).
Table 2: Energy-Assisted vs. Conventional Synthesis Comparison
Step | Conventional Method | Ultrasound Method | Microwave Method |
---|---|---|---|
Phthalazinone core formation | 6 h at 70°C, 85% yield | 20 min at 40°C, 92% yield | Not applicable |
Benzamide coupling | 12 h at 25°C, 87% yield | Not applicable | 15 min at 100°C, 98% yield |
Overall atom economy | 76% | 81% | 79% |
Process mass intensity | 8.3 | 3.1 | 4.7 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9